4-(2-Chloro-5-fluoro-phenoxy)butanenitrile
CAS No.: 1379351-38-8
Cat. No.: VC13544258
Molecular Formula: C10H9ClFNO
Molecular Weight: 213.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379351-38-8 |
|---|---|
| Molecular Formula | C10H9ClFNO |
| Molecular Weight | 213.63 g/mol |
| IUPAC Name | 4-(2-chloro-5-fluorophenoxy)butanenitrile |
| Standard InChI | InChI=1S/C10H9ClFNO/c11-9-4-3-8(12)7-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2 |
| Standard InChI Key | LTCLCGJBWNYUHC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)OCCCC#N)Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)OCCCC#N)Cl |
Introduction
Structural Overview
Chemical Name: 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile
Molecular Formula: C10H8ClFNO
CAS Number: 1379351-38-8
Structural Features
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The compound consists of:
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A nitrile group (-CN) attached to a butane chain.
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A phenoxy group substituted with chlorine (Cl) and fluorine (F) atoms at the 2nd and 5th positions, respectively.
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The halogenated phenoxy group contributes to its unique reactivity, while the nitrile group enhances its versatility in further chemical modifications.
Laboratory Synthesis
The synthesis of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile typically involves the following steps:
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Reactants:
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2-chloro-5-fluorophenol
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4-chlorobutanenitrile
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Catalysts and Conditions:
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Base: Potassium carbonate (K₂CO₃)
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Solvent: Dimethylformamide (DMF)
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Reaction Temperature: Reflux conditions
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Procedure:
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The reactants are mixed in the presence of potassium carbonate in DMF.
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The reaction mixture is heated under reflux until completion.
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The product is purified through recrystallization or column chromatography.
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Industrial Production
On an industrial scale:
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Continuous flow reactors are employed to enhance efficiency.
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Automation and optimized reaction conditions improve yield and scalability.
Types of Reactions
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Nucleophilic Substitution:
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The chlorine atom on the phenoxy ring can be replaced by nucleophiles such as amines or thiols.
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Oxidation:
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The nitrile group can be oxidized to produce amides or carboxylic acids.
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Reduction:
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The nitrile group can be reduced to primary amines using agents like lithium aluminum hydride (LiAlH₄).
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Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium thiolate | Polar aprotic solvents |
| Oxidation | Hydrogen peroxide, KMnO₄ | Acidic or basic media |
| Reduction | LiAlH₄, catalytic hydrogenation | Anhydrous solvents |
Scientific Research
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Synthetic Chemistry:
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Used as an intermediate for synthesizing complex organic molecules.
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Biological Research:
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Investigated for potential antimicrobial and anticancer properties.
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Industrial Use
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Specialty Chemicals:
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Utilized in the production of advanced materials.
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Agrochemicals:
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Explored as a potential precursor for pesticides or herbicides.
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Biological Activity
Research into structurally similar compounds suggests that halogenated phenoxy derivatives exhibit significant biological activity:
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Antimicrobial Potential:
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Compounds with similar structures have shown activity against E. coli and Staphylococcus aureus by disrupting bacterial cell membranes.
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Anticancer Research:
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Preliminary studies indicate possible interactions with enzymes or receptors involved in cancer pathways.
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Comparison with Similar Compounds
| Compound | Structural Difference | Applications/Properties |
|---|---|---|
| 4-(2-Chloro-5-fluoro-phenoxy)butanoic acid | Carboxylic acid (-COOH) instead of nitrile (-CN) | Precursor for pharmaceuticals |
| 4-(2-Chloro-5-fluoro-phenoxy)butanamide | Amide (-CONH₂) instead of nitrile | Bioactive molecule in medicinal chemistry |
| 2-Chloro-5-fluorophenol | Lacks butanenitrile chain | Intermediate for halogenated derivatives |
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